4-bromo-N-(2-ethoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

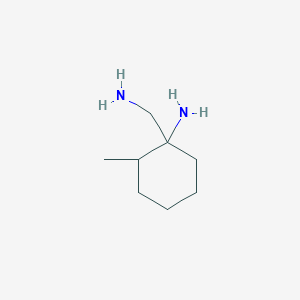

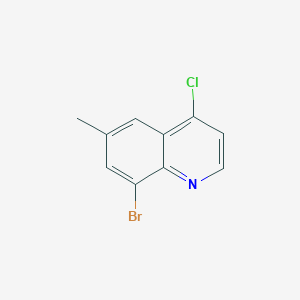

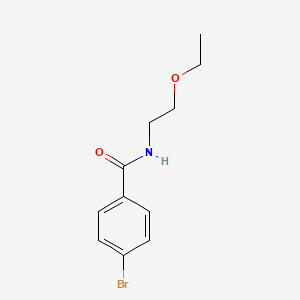

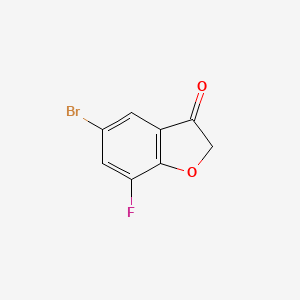

“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .

Scientific Research Applications

Life Science Research

4-bromo-N-(2-ethoxyethyl)benzamide is utilized in life science research for its potential biological activity. It may serve as a precursor for synthesizing various bioactive molecules. Its bromine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the creation of diverse derivatives that could be tested for pharmacological activities .

Material Science

In material science, this compound could be used to modify surface properties of materials. The benzamide moiety can interact with other chemical groups on the surface of polymers or coatings, potentially altering their hydrophobicity or reactivity .

Chemical Synthesis

This benzamide derivative is valuable in chemical synthesis as a building block. Its reactive sites make it suitable for constructing complex organic molecules through various organic reactions, such as coupling reactions and radical substitutions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Chromatography

In chromatographic methods, 4-bromo-N-(2-ethoxyethyl)benzamide could be used as a standard or reference compound due to its well-defined structure and properties. It can help in the calibration of equipment or in the development of new chromatographic techniques .

Analytical Science

Analytical scientists might explore the use of 4-bromo-N-(2-ethoxyethyl)benzamide in the development of analytical assays. Its unique structure allows it to be a potential candidate for method development in mass spectrometry or spectroscopy .

Industrial Applications

While not directly mentioned in the search results, compounds like 4-bromo-N-(2-ethoxyethyl)benzamide can be used in industrial applications for the synthesis of dyes, pigments, or other specialty chemicals. Its benzamide group could be functionalized to create colorants with specific properties for textiles or inks .

Safety and Hazards

properties

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBUOLGPEXFBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-ethoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)